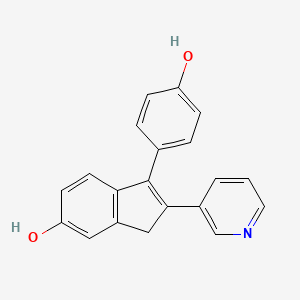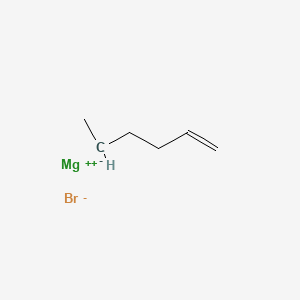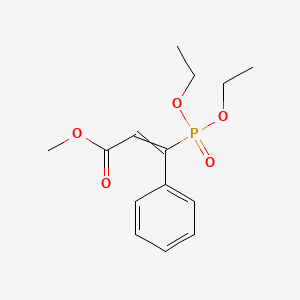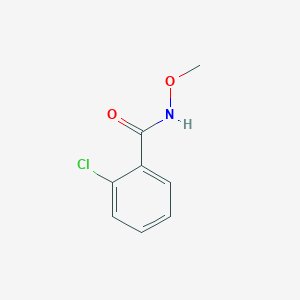
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol is a complex organic compound that features both phenolic and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction would produce alcohols.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyphenyl-3-pyridyl ketone
- Chroman-4-one derivatives
Uniqueness
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol is unique due to its combination of phenolic and pyridinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
114584-09-7 |
|---|---|
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-pyridin-3-yl-3H-inden-5-ol |
InChI |
InChI=1S/C20H15NO2/c22-16-5-3-13(4-6-16)20-18-8-7-17(23)10-15(18)11-19(20)14-2-1-9-21-12-14/h1-10,12,22-23H,11H2 |
Clave InChI |
XTTOBACUCDXYST-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)O)C(=C1C3=CN=CC=C3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)

phosphanium chloride](/img/structure/B14310747.png)


![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)




![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)


